molecular formula C6H13FO2S B1373226 3,3-Dimethylbutane-1-sulfonyl fluoride CAS No. 372-61-2

3,3-Dimethylbutane-1-sulfonyl fluoride

Cat. No.: B1373226
CAS No.: 372-61-2
M. Wt: 168.23 g/mol
InChI Key: DYOHYZQXJMQYBZ-UHFFFAOYSA-N
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Description

3,3-Dimethylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C6H13FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a 3,3-dimethylbutane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that converts sulfonates or sulfonic acids directly into sulfonyl fluorides using a cascade process . This method is advantageous due to its high efficiency and compatibility with various substrates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of phase transfer catalysts to facilitate the chlorine-fluorine exchange reaction. This reaction can be carried out in the presence of potassium fluoride (KF) and 18-crown-6-ether in acetonitrile, leading to the formation of the desired sulfonyl fluoride . The use of such catalysts enhances the reaction efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base.

    Hydrolysis: This reaction can be carried out in aqueous media, often under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonyl fluoride group.

Major Products Formed

    Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.

    Hydrolysis: The primary product is the corresponding sulfonic acid.

    Reduction: The products vary based on the reducing agent and conditions but may include sulfonyl hydrides or other reduced forms.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with a single carbon chain.

    Benzenesulfonyl Fluoride: An aromatic sulfonyl fluoride with different reactivity and applications.

    2-Nitrobenzenesulfonyl Fluoride: A nitro-substituted sulfonyl fluoride with enhanced electrophilicity.

Uniqueness

3,3-Dimethylbutane-1-sulfonyl fluoride is unique due to its branched alkyl chain, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications. Additionally, its stability and reactivity balance make it suitable for use in various research fields .

Properties

IUPAC Name

3,3-dimethylbutane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOHYZQXJMQYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276005
Record name 1-Butanesulfonyl fluoride, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-61-2
Record name 1-Butanesulfonyl fluoride, 3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanesulfonyl fluoride, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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